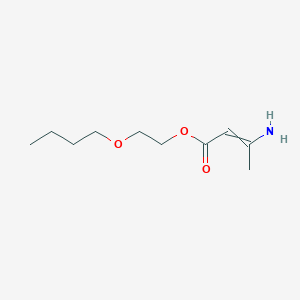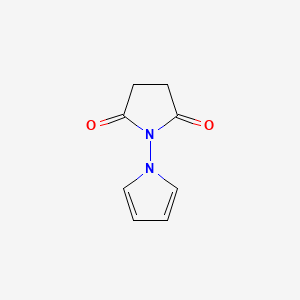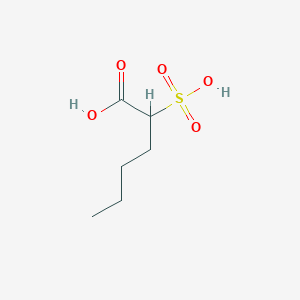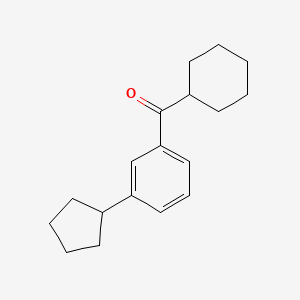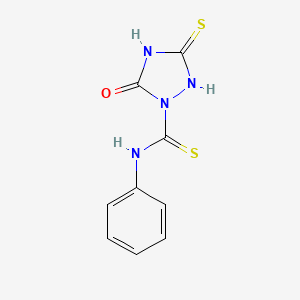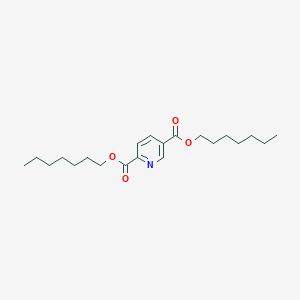
Diheptyl pyridine-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diheptyl pyridine-2,5-dicarboxylate is a chemical compound derived from pyridine-2,5-dicarboxylic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diheptyl pyridine-2,5-dicarboxylate typically involves the esterification of pyridine-2,5-dicarboxylic acid with heptyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency .
化学反应分析
Types of Reactions
Diheptyl pyridine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives, depending on the specific reagents and conditions used.
科学研究应用
Diheptyl pyridine-2,5-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions
作用机制
The mechanism of action of diheptyl pyridine-2,5-dicarboxylate largely depends on its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, such as proteins and nucleic acids, leading to various biochemical effects. The molecular targets and pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular processes .
相似化合物的比较
Similar Compounds
Pyridine-2,5-dicarboxylic acid: The parent compound, which lacks the heptyl groups.
Pyridine-2,4-dicarboxylic acid: A structural isomer with carboxyl groups at different positions.
Pyridine-2,6-dicarboxylic acid: Another structural isomer with different carboxyl group positions.
Uniqueness
Diheptyl pyridine-2,5-dicarboxylate is unique due to the presence of the heptyl groups, which enhance its lipophilicity and potentially improve its ability to interact with biological membranes. This makes it a promising candidate for applications in drug delivery and other biomedical fields .
属性
CAS 编号 |
63597-08-0 |
|---|---|
分子式 |
C21H33NO4 |
分子量 |
363.5 g/mol |
IUPAC 名称 |
diheptyl pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C21H33NO4/c1-3-5-7-9-11-15-25-20(23)18-13-14-19(22-17-18)21(24)26-16-12-10-8-6-4-2/h13-14,17H,3-12,15-16H2,1-2H3 |
InChI 键 |
PPCJARWRZWGGIM-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC(=O)C1=CN=C(C=C1)C(=O)OCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


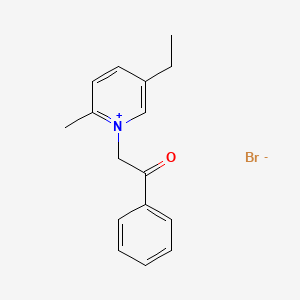
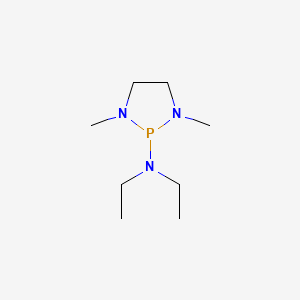
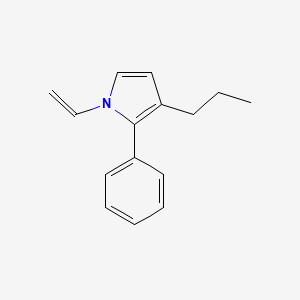
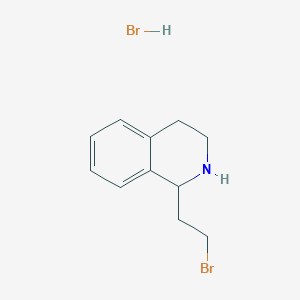
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)
![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)
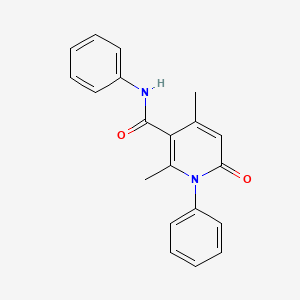
![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)

